3-Bromo-4'-dimethylaminobiphenyl
Overview
Description
3-Bromo-4’-dimethylaminobiphenyl is an organic compound with the molecular formula C14H14BrN. It is a biphenyl derivative where a bromine atom is substituted at the 3-position and a dimethylamino group is substituted at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-dimethylaminobiphenyl typically involves the bromination of 4’-dimethylaminobiphenyl. One common method is the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in a solvent like chloroform or acetic acid, with the temperature carefully controlled to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4’-dimethylaminobiphenyl may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-dimethylaminobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with a new substituent at the position previously occupied by the bromine atom .
Scientific Research Applications
3-Bromo-4’-dimethylaminobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Bromo-4’-dimethylaminobiphenyl involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-dimethylaminobiphenyl
- 3-Chloro-4’-dimethylaminobiphenyl
- 3-Bromo-4’-methoxyaminobiphenyl
Uniqueness
3-Bromo-4’-dimethylaminobiphenyl is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(3-bromophenyl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNJUROMDSKNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373644 | |
Record name | 3-Bromo-4'-dimethylaminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-55-9 | |
Record name | 3-Bromo-4'-dimethylaminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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